molecular formula C8H5Cl2NO3 B1447686 2',5'-Dichloro-4'-nitroacetophenone CAS No. 1806348-56-0

2',5'-Dichloro-4'-nitroacetophenone

Cat. No.: B1447686
CAS No.: 1806348-56-0
M. Wt: 234.03 g/mol
InChI Key: WYBDIJMXMPNTQY-UHFFFAOYSA-N
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Description

2',5'-Dichloro-4'-nitroacetophenone is a valuable chemical building block in organic synthesis and pharmaceutical research. Its structure, featuring an electron-deficient acetophenone core with nitro and chloro substituents, makes it a versatile intermediate for constructing more complex molecules . While specific studies on this exact isomer are limited in public literature, research on closely related dichloro- and nitro-substituted acetophenones indicates their significant role in the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals . For instance, various nitroacetophenone isomers are critical precursors in the multi-step synthesis of broad-spectrum antibiotics and other therapeutic agents . The nitro group can be readily reduced to an amine for further functionalization , and the ketone functionality is amenable to various transformations, including reductions to alcohols or use in condensation reactions . This compound is intended for use in a controlled laboratory environment by qualified researchers. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate personal protective equipment (PPE) following established laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,5-dichloro-4-nitrophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2NO3/c1-4(12)5-2-7(10)8(11(13)14)3-6(5)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYBDIJMXMPNTQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1Cl)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 ,5 Dichloro 4 Nitroacetophenone

Classical Synthetic Approaches to Nitroacetophenones and Halogenated Acetophenones

The synthesis of complex molecules like 2',5'-dichloro-4'-nitroacetophenone is grounded in well-established electrophilic aromatic substitution reactions. Understanding these foundational methods—Friedel-Crafts acylation, nitration, and halogenation—is essential to comprehending the specific routes to the target compound.

Nitration Reactions in the Synthesis of Substituted Acetophenones

Aromatic nitration is the process of introducing a nitro group (-NO₂) onto an aromatic ring, a classic example of electrophilic aromatic substitution. libretexts.org The reaction is most commonly achieved by using a "mixed acid" solution of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). masterorganicchemistry.com The sulfuric acid protonates the nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in the reaction. libretexts.orgmasterorganicchemistry.com

The regiochemical outcome of nitration is dictated by the existing substituents on the benzene (B151609) ring. Electron-withdrawing groups, such as the acetyl group (-COCH₃) in acetophenone (B1666503), are deactivating and act as meta-directors. automate.video Conversely, halogens are deactivating but are ortho, para-directors. libretexts.org When multiple substituents are present, the position of nitration is determined by the combined directing effects of all groups. For example, the nitration of p-dichlorobenzene yields 1,4-dichloro-2-nitrobenzene (B41259), as the incoming nitro group is directed to a position ortho to one of the chlorine atoms. wikipedia.orgprepchem.com

Halogenation Procedures in the Synthesis of Substituted Acetophenones

Aromatic halogenation involves the substitution of a hydrogen atom on an aromatic ring with a halogen (Cl, Br, I). libretexts.org This electrophilic aromatic substitution typically requires a Lewis acid catalyst, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃), to polarize the halogen molecule (e.g., Cl₂ or Br₂) and increase its electrophilicity. wikipedia.org Some highly activated aromatic compounds, like phenols, can be halogenated without a catalyst. wikipedia.org

When halogenating a substituted benzene, the regioselectivity is governed by the directing effects of the pre-existing group. For example, halogenation of an acetophenone derivative would be influenced by the meta-directing acetyl group and any other substituents on the ring. libretexts.org It is crucial to distinguish this from the alpha-halogenation of ketones, where the halogen substitutes a hydrogen on the carbon adjacent to the carbonyl group, a reaction that proceeds via an enol or enolate intermediate under acidic or basic conditions, respectively. nih.gov For the synthesis of the title compound, aromatic halogenation is the relevant procedure.

Targeted Synthetic Routes for this compound

The synthesis of this compound (1) requires a strategic sequence of reactions to install the three substituents in the correct positions on the aromatic ring.

Stepwise Functionalization Strategies

The most logical and commonly employed strategy for synthesizing this compound involves a two-step sequence starting from 1,4-dichlorobenzene (B42874).

Step 1: Friedel-Crafts Acylation of 1,4-Dichlorobenzene

The first step is the Friedel-Crafts acylation of 1,4-dichlorobenzene with an acetylating agent like acetyl chloride or acetic anhydride, using a Lewis acid catalyst such as AlCl₃. This reaction yields 2',5'-dichloroacetophenone (B105169) (2). sigmaaldrich.comsigmaaldrich.com

Step 2: Nitration of 2',5'-Dichloroacetophenone

The second step involves the electrophilic nitration of the 2',5'-dichloroacetophenone intermediate. This is the crucial step that introduces the nitro group to form the final product. The reaction is typically carried out with a mixture of concentrated nitric and sulfuric acid. The regiochemical outcome is determined by the directing effects of the three existing substituents:

Acetyl Group (-COCH₃): Strongly deactivating and a meta-director.

2'-Chloro Group (-Cl): Deactivating and an ortho, para-director.

5'-Chloro Group (-Cl): Deactivating and an ortho, para-director.

The available positions for substitution on the 2',5'-dichloroacetophenone ring are 3', 4', and 6'. The acetyl group directs the incoming electrophile to the 3' position. The 2'-Cl atom directs to the 3' (ortho) and 6' (para) positions, while the 5'-Cl atom directs to the 4' (ortho) and 6' (ortho) positions. The 4'-position is activated by the 5'-Cl (ortho) and the 6'-position is activated by both the 2'-Cl (para) and 5'-Cl (ortho). Due to the combined deactivating nature of all three substituents, forcing conditions may be required. The formation of the 4'-nitro isomer is desired, which is ortho to the 5'-chloro substituent.

Precursor Design and Selection in this compound Synthesis

The choice of starting material is critical for an efficient synthesis. 1,4-Dichlorobenzene is the ideal precursor for this reaction sequence. Its symmetrical structure simplifies the initial acylation step, leading primarily to 2',5'-dichloroacetophenone.

An alternative synthetic design might consider starting with a nitrated compound, such as 1,4-dichloro-2-nitrobenzene (3) wikipedia.orgnih.gov, and then attempting to introduce the acetyl group via Friedel-Crafts acylation. However, this route is generally not viable. The presence of the strongly electron-withdrawing nitro group deactivates the aromatic ring to such an extent that it will not undergo Friedel-Crafts acylation. libretexts.org This makes the stepwise functionalization starting with acylation followed by nitration the more practical and effective synthetic strategy.

Green Chemistry Principles in this compound Synthesis

The traditional synthesis of nitroaromatic compounds, likely including this compound, often involves harsh reagents like mixed nitric and sulfuric acids, which pose significant environmental and safety risks. rsc.orgnih.gov In response, modern synthetic strategies are increasingly incorporating the principles of green chemistry to mitigate these issues. The goal is to develop protocols that are not only efficient but also environmentally benign. nih.gov

Solvent-Free Reaction Methodologies

A key tenet of green chemistry is the reduction or elimination of volatile organic solvents. For nitration reactions, several innovative solvent-free or solvent-minimized techniques have emerged. One such promising method is mechanochemistry, which uses milling or grinding to initiate reactions. rsc.org This approach has been successfully used for the electrophilic nitration of various aromatic compounds using a stable, recyclable, saccharin-based nitrating reagent activated by a Lewis acid catalyst in a ball mill with minimal solvent. rsc.org

Another approach involves the use of alternative nitrating agents that can function under solvent-free conditions. For instance, tert-butyl nitrite (B80452) has been investigated for mild, ambient temperature nitration of aromatic molecules, potentially minimizing waste streams. dtic.mil While not yet documented specifically for this compound, these solvent-free methods represent a significant step forward in reducing the environmental footprint associated with the synthesis of nitroaromatics. rsc.orgdtic.mil

Catalytic Approaches for Enhanced Selectivity and Yield

The use of catalysts is fundamental to green chemistry as they can enhance reaction rates, improve selectivity, and reduce energy consumption. In the context of nitrating dichlorinated aromatic compounds, solid acid catalysts have shown considerable promise, offering a reusable and environmentally safer alternative to corrosive liquid acids like sulfuric acid. google.com

For the synthesis of 2,5-dichloronitrobenzene, a structurally related precursor, a nano solid acid catalyst (ZrO₂/SO₄²⁻) has been demonstrated to effectively replace concentrated sulfuric acid. google.com This method not only simplifies the process by avoiding the generation of hazardous waste acid but also results in high yields (above 99%) and allows for the catalyst to be easily separated and reused. google.com

Similarly, zeolites, which are microporous aluminosilicate (B74896) minerals, have been employed as environmentally benign catalysts for nitration. serdp-estcp.mil In the nitration of toluene, an H-ZSM-5 zeolite catalyst facilitated the reaction with nitric acid, eliminating the need for sulfuric acid and allowing for the recovery and reuse of both the catalyst and excess reactants. serdp-estcp.mil Such catalytic systems could be adapted for the nitration of 2',5-dichloroacetophenone, offering a pathway to a cleaner and more efficient synthesis of the target compound.

Optimization of Synthetic Conditions for this compound

Achieving a high yield and purity of this compound is critically dependent on the careful control and optimization of various reaction parameters. The primary route for its synthesis is the electrophilic nitration of 2',5-dichloroacetophenone.

Reaction Parameters and Their Influence on Product Yield and Purity

The efficiency of the nitration reaction is governed by several interconnected factors, including the choice of nitrating agent, temperature, reaction time, and the molar ratio of reactants.

Nitrating Agent and Acid Concentration: The classic nitrating agent is a mixture of concentrated nitric acid and sulfuric acid. nih.gov The concentration of these acids is crucial; for instance, studies on the nitration of other chloro-aromatic compounds have shown that the mass ratio of fuming sulfuric acid and the molar ratio of nitric acid significantly impact yield. researchgate.net In some syntheses, alternative reagents like calcium nitrate (B79036) in acetic acid have been used under microwave irradiation to produce nitro-phenolic compounds, suggesting a milder, safer route. gordon.edu

Temperature: Nitration is an exothermic reaction, and temperature control is vital to prevent over-nitration and the formation of by-products. Syntheses of related nitroacetophenones have been carried out at temperatures as low as -15°C to maintain selectivity. chemicalbook.com Conversely, some modern catalytic methods operate at higher temperatures; for example, a continuous flow microreactor process for nitrating a dichlorophenyl derivative was optimized at 60°C, achieving a 97% yield. researchgate.net Optimization studies on similar nitration reactions have demonstrated that adjusting the temperature can dramatically increase product yield. researchgate.net

Reaction Time: The duration of the reaction must be sufficient for completion but not so long as to encourage side reactions. Optimized nitration processes for related compounds have reaction times ranging from a few seconds in a microreactor to several hours in a batch process. researchgate.netresearchgate.net For example, improving the nitration process for a sulfonic acid derivative involved optimizing the reaction time to 3 hours, which contributed to a yield increase from 65.7% to 91%. researchgate.net

The following table summarizes the impact of various parameters on the nitration of aromatic compounds, which can be extrapolated to the synthesis of this compound.

ParameterConditionExpected Outcome on Yield and PuritySource
Nitrating System Mixed Acid (HNO₃/H₂SO₄)Effective but can lead to by-products and waste. nih.gov
Solid Acid Catalyst (e.g., ZrO₂/SO₄²⁻)High yield (>99%), reusable catalyst, reduced waste. google.com
Zeolite Catalyst (e.g., H-ZSM-5)Eliminates H₂SO₄, catalyst is reusable. serdp-estcp.mil
Temperature Low (-15°C to -5°C)Increased selectivity, reduced by-products. researchgate.netchemicalbook.com
Moderate (60°C)High yield in optimized systems like microreactors. researchgate.net
Reaction Time 30 seconds (Microreactor)High throughput and yield (97%). researchgate.net
3 hours (Batch Process)Optimized for maximum yield (91%) in specific syntheses. researchgate.net
Molar Ratio Optimized (e.g., 1.05 for HNO₃)Crucial for maximizing conversion and minimizing waste. researchgate.net

This table is generated based on data from syntheses of analogous compounds and represents expected outcomes for the synthesis of this compound.

Isolation and Purification Techniques for this compound

Once the synthesis reaction is complete, the crude product must be isolated and purified to remove unreacted starting materials, by-products, and residual acids. A typical workup procedure involves quenching the reaction mixture, often by adding it to ice water, which causes the organic product to precipitate. researchgate.net

The crude solid is then collected by filtration. Subsequent purification steps may include:

Washing: The filtered product is often washed with water to remove residual acids. A wash with a basic solution, such as sodium carbonate or sodium hydroxide, may be employed to neutralize and remove any remaining acidic impurities. chemicalbook.comgoogle.com This is followed by another water wash until the product is neutral. google.com

Recrystallization: This is a common technique to achieve high purity. The crude product is dissolved in a suitable hot solvent (e.g., ethanol) and allowed to cool slowly, causing the pure compound to crystallize while impurities remain in the solution. researchgate.net

Distillation: For liquid products or precursors, distillation under reduced pressure is an effective purification method. chemicalbook.com

Melt Crystallization: This technique, which involves carefully cooling the molten product to induce crystallization, can be used for purification and enrichment, as demonstrated for the similar compound 2,4-dichloro-5-fluoroacetophenone. google.com

The final purity of the this compound is typically confirmed using analytical techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Chemical Transformations and Derivatization of 2 ,5 Dichloro 4 Nitroacetophenone

Reduction Reactions of the Nitro Group in 2',5'-Dichloro-4'-nitroacetophenone

The electron-withdrawing nitro group on the aromatic ring is a primary site for chemical modification, most notably through reduction to an amino group. This transformation is fundamental as it converts a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing amino group, significantly altering the molecule's electronic properties and reactivity. masterorganicchemistry.com

Formation of Amino-Substituted Derivatives

The successful reduction of the nitro group in this compound leads to the formation of 4'-amino-2',5'-dichloroacetophenone . This resulting aromatic amine is a valuable synthetic intermediate. The presence of the primary amino group opens up possibilities for a wide array of subsequent reactions, including diazotization, acylation, and alkylation, allowing for the introduction of further chemical diversity. The amino group's electron-donating nature also significantly activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the positions ortho and para to it. masterorganicchemistry.com The synthesis of related compounds like 3,5-dichloro-4-aminoacetophenone is a well-documented process, often starting from the corresponding aminoacetophenone and performing a chlorination step. chemicalbook.com

Modifications of the Acetophenone (B1666503) Moiety

The acetophenone moiety offers two primary sites for reaction: the carbonyl carbon and the α-carbon atoms of the methyl group. The protons on the α-carbon are acidic and can be removed by a base to form an enolate, which acts as a potent nucleophile.

Carbonyl Reactivity and Condensation Reactions

The most significant reactions involving the acetophenone moiety of this compound are condensation reactions. The carbonyl group's α-protons can be abstracted by a base to generate a nucleophilic enolate. This enolate can then attack an electrophilic carbonyl carbon, typically from an aldehyde, in what is known as an aldol (B89426) condensation. researchgate.net

The Claisen-Schmidt condensation , a type of aldol condensation between an aromatic aldehyde and an aryl ketone, is particularly relevant. ijarsct.co.in In this reaction, this compound would react with an aromatic aldehyde in the presence of an aqueous alkali base (like NaOH or KOH) to form an α,β-unsaturated ketone. nih.govjetir.org

Formation of Chalcones and Related α,β-Unsaturated Ketones

The products of the Claisen-Schmidt condensation between acetophenones and benzaldehydes are known as chalcones . nih.gov These compounds are characterized by the 1,3-diaryl-2-propen-1-one backbone. The reaction of this compound with various substituted aromatic aldehydes yields a series of chalcone (B49325) derivatives. The general synthetic scheme involves stirring the reactants in a solvent like ethanol (B145695) with a base catalyst. ijarsct.co.in

The properties of the resulting chalcone can be tuned by selecting different substituted benzaldehydes. For instance, electron-donating or electron-withdrawing groups on the benzaldehyde (B42025) ring will influence the electronic properties and potential biological activity of the final chalcone molecule. nih.gov

Table 2: Examples of Chalcone Derivatives from this compound

Reactant 1 Reactant 2 (Aromatic Aldehyde) Resulting Chalcone Derivative (General Structure)
This compound Benzaldehyde 1-(2,5-Dichloro-4-nitrophenyl)-3-phenyl-2-propen-1-one
This compound 4-Chlorobenzaldehyde 1-(2,5-Dichloro-4-nitrophenyl)-3-(4-chlorophenyl)-2-propen-1-one
This compound 4-Methoxybenzaldehyde 1-(2,5-Dichloro-4-nitrophenyl)-3-(4-methoxyphenyl)-2-propen-1-one

Introduction of Heterocyclic Systems via Condensation Reactions

Chalcones are highly versatile intermediates for the synthesis of various heterocyclic compounds. nih.gov The α,β-unsaturated ketone functionality within the chalcone structure is susceptible to Michael addition and subsequent cyclization/condensation reactions with binucleophilic reagents. This allows for the construction of five- and six-membered heterocyclic rings.

Pyrazolines: Reaction of a chalcone with hydrazine (B178648) hydrate (B1144303) or substituted hydrazines (e.g., phenylhydrazine) in a suitable solvent like acetic acid or ethanol typically yields pyrazoline derivatives.

Isoxazoles: Treatment of chalcones with hydroxylamine (B1172632) hydrochloride in the presence of a base leads to the formation of isoxazolines, which can be oxidized to isoxazoles.

Pyrimidines: Condensation of chalcones with amidine derivatives, such as guanidine (B92328) or urea, under basic conditions can produce various substituted pyrimidine (B1678525) rings.

These transformations demonstrate that the chalcones derived from this compound can serve as valuable precursors for generating a library of complex heterocyclic molecules.

Table 3: Heterocyclic Systems from Chalcone Derivatives

Chalcone Derivative Reagent Resulting Heterocyclic System
1,3-Diaryl-2-propen-1-one Hydrazine (NH₂NH₂) Pyrazoline
1,3-Diaryl-2-propen-1-one Hydroxylamine (NH₂OH) Isoxazole/Isoxazoline
1,3-Diaryl-2-propen-1-one Guanidine Aminopyrimidine
1,3-Diaryl-2-propen-1-one Urea Pyrimidin-2-one

Nucleophilic Aromatic Substitution Reactions of Halogen Atoms

The presence of a strongly electron-withdrawing nitro group on the aromatic ring makes this compound a candidate for nucleophilic aromatic substitution (SNAr) reactions, where one or both of the chlorine atoms can be displaced by a nucleophile.

Displacement of Chlorine Substituents

In principle, the chlorine atoms on this compound can be substituted by various nucleophiles, such as amines, alkoxides, and thiolates. For instance, in related compounds like 2,5-dichloro-4-nitroaniline, the chlorine atoms can be replaced through nucleophilic substitution. wikipedia.org The reaction of this compound with a nucleophile would lead to the formation of a new derivative with the nucleophile attached to the aromatic ring in place of a chlorine atom.

A hypothetical reaction with an amine, for example, would yield an amino-substituted acetophenone derivative. The general reaction scheme would be as follows:

C8H5Cl2NO3 + Nu- → C8H5ClNO3Nu + Cl-

Where Nu- represents a nucleophile. The reaction conditions, such as solvent, temperature, and the nature of the base used, would be critical in determining the outcome and yield of the reaction.

Regioselectivity and Mechanistic Aspects of Nucleophilic Substitutions

The regioselectivity of nucleophilic aromatic substitution on this compound is dictated by the activating effect of the nitro group. The nitro group strongly activates the positions ortho and para to it for nucleophilic attack by stabilizing the intermediate Meisenheimer complex through resonance.

In this compound, the chlorine atom at the 5'-position is ortho to the nitro group, and the chlorine atom at the 2'-position is meta to the nitro group. Therefore, it is expected that the chlorine at the 5'-position would be more susceptible to nucleophilic attack. This is because the negative charge of the Meisenheimer complex formed upon nucleophilic attack at this position can be delocalized onto the nitro group, leading to a more stable intermediate. Attack at the 2'-position does not allow for such direct resonance stabilization by the nitro group.

Thus, the reaction with a nucleophile is predicted to preferentially yield the product where the 5'-chloro substituent is displaced.

Hypothetical Reaction Data for Nucleophilic Substitution

NucleophileProductPredicted Regioselectivity
Ammonia2'-Chloro-5'-amino-4'-nitroacetophenoneSubstitution at C5'
p-Toluidine2'-Chloro-5'-(p-tolylamino)-4'-nitroacetophenoneSubstitution at C5'

Electrophilic Aromatic Substitution Reactions on the Dichloronitroacetophenone Ring

Electrophilic aromatic substitution (EAS) reactions on the this compound ring are expected to be challenging due to the presence of three deactivating groups: two chlorine atoms, a nitro group, and an acetyl group. These groups withdraw electron density from the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles. researchgate.net

Further Nitration and Halogenation Studies

Attempting further nitration or halogenation of this compound would require harsh reaction conditions. The existing substituents deactivate the ring, making the introduction of an additional electrophile difficult. rsc.orgrsc.org

Influence of Existing Substituents on Reactivity

The directing effects of the existing substituents would determine the position of any potential electrophilic attack.

Nitro group (-NO2): Strongly deactivating and a meta-director.

Acetyl group (-COCH3): Deactivating and a meta-director.

Chlorine atoms (-Cl): Deactivating but ortho-, para-directors.

Considering the positions of the current substituents, the available positions for substitution are at C3' and C6'. The directing effects of the groups are as follows:

The nitro group at C4' directs meta to C2' and C6'.

The acetyl group at C1' directs meta to C3' and C5'.

The chlorine at C2' directs ortho to C3' and para to C5'.

The chlorine at C5' directs ortho to C4' and C6' and para to C2'.

The cumulative effect of these groups would likely lead to a complex mixture of products, if any reaction occurs at all. The strong deactivation of the ring makes predicting a single major product difficult without experimental data.

Metal-Catalyzed Coupling Reactions Involving this compound

The chlorine substituents on the aromatic ring of this compound provide handles for various metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.orgquora.com

Suzuki-Miyaura Coupling: This reaction would involve the coupling of the aryl chloride with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. wikipedia.orgharvard.eduorganic-chemistry.orglibretexts.orgresearchgate.net This could be used to introduce new aryl or vinyl groups in place of the chlorine atoms.

Heck-Mizoroki Reaction: This reaction would couple the aryl chloride with an alkene in the presence of a palladium catalyst and a base, leading to the formation of a substituted alkene. wikipedia.orgorganic-chemistry.orgyoutube.comlibretexts.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction could be used to form carbon-nitrogen bonds by coupling the aryl chloride with an amine. nih.gov This would be an alternative to direct nucleophilic substitution for the synthesis of amino derivatives.

The reactivity of the two different chlorine atoms in these coupling reactions would likely differ, potentially allowing for selective functionalization. However, no specific examples of these reactions with this compound have been documented in the searched literature.

Hypothetical Data for Metal-Catalyzed Coupling Reactions

Reaction TypeCoupling PartnerPotential Product
Suzuki-MiyauraPhenylboronic acid2'-Chloro-5'-phenyl-4'-nitroacetophenone
Heck-MizorokiStyrene2'-Chloro-4'-nitro-5'-styrylacetophenone
Buchwald-HartwigAniline (B41778)2'-Chloro-4'-nitro-5'-(phenylamino)acetophenone

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, allowing for the construction of complex molecular architectures from readily available starting materials. libretexts.orgyoutube.com For a substrate such as this compound, several types of palladium-catalyzed cross-coupling reactions could be envisioned, primarily targeting the carbon-chlorine bonds. The reactivity of these bonds is influenced by the electronic nature of the substituents on the aromatic ring. The strongly electron-withdrawing nitro and acetyl groups are expected to enhance the reactivity of the aryl chlorides towards oxidative addition to a palladium(0) center, a key step in most cross-coupling catalytic cycles. libretexts.org

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds between an organoboron compound and an organic halide or triflate. libretexts.orgyoutube.com In the case of this compound, a selective coupling at either of the C-Cl bonds with a variety of boronic acids or their esters could be achieved. It has been demonstrated that nitroarenes can be viable electrophiles in Suzuki-Miyaura cross-coupling reactions, suggesting that the nitro group in the target molecule would be compatible with the reaction conditions. thieme.denih.gov

Heck Reaction: The Heck reaction facilitates the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. libretexts.orgorganic-chemistry.org this compound could potentially undergo a Heck reaction with various alkenes, leading to the introduction of a vinyl group at one of the chlorinated positions. The reaction is typically carried out in the presence of a palladium catalyst and a base. libretexts.org

Sonogashira Coupling: The Sonogashira coupling is a powerful tool for the synthesis of aryl alkynes from aryl halides and terminal alkynes, employing a palladium catalyst and a copper co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction could be used to introduce an alkyne moiety onto the this compound core, providing a versatile handle for further transformations. Copper-free Sonogashira protocols have also been developed to circumvent issues associated with the copper co-catalyst. nih.govrsc.org

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst. nih.gov This reaction would allow for the introduction of a wide range of primary or secondary amines at the chlorinated positions of this compound. Notably, the Buchwald-Hartwig amination of nitroarenes has been successfully demonstrated, indicating the feasibility of this transformation on the target molecule. nih.gov

Reaction Coupling Partner Expected Product Type Key Conditions
Suzuki-Miyaura CouplingR-B(OH)₂Aryl-substituted acetophenonePd(0) catalyst, Base
Heck ReactionAlkeneAlkenyl-substituted acetophenonePd(0) catalyst, Base
Sonogashira CouplingTerminal alkyneAlkynyl-substituted acetophenonePd(0) catalyst, Cu(I) co-catalyst (optional), Base
Buchwald-Hartwig AminationR¹R²NHAmino-substituted acetophenonePd(0) catalyst, Base

Mechanistic Pathways of Organometallic Transformations

The mechanistic pathways of palladium-catalyzed cross-coupling reactions are generally understood to proceed through a catalytic cycle involving a palladium(0) active species. The specific steps can vary slightly depending on the reaction type, but the core principles remain consistent. youtube.comyoutube.com

The catalytic cycle for reactions like the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination typically begins with the oxidative addition of the aryl chloride (in this case, this compound) to a coordinatively unsaturated palladium(0) complex. This step forms a palladium(II) intermediate. The electron-withdrawing nature of the nitro and acetyl groups on the aromatic ring of the target molecule is expected to facilitate this step.

The next step is transmetalation , where the organic group from the coupling partner (e.g., the organoboron reagent in Suzuki-Miyaura coupling or the copper acetylide in Sonogashira coupling) is transferred to the palladium(II) center, displacing the halide. In the case of Buchwald-Hartwig amination, this step involves the formation of a palladium-amido complex.

The final step of the catalytic cycle is reductive elimination , where the two organic fragments on the palladium(II) center couple and are eliminated from the metal, forming the desired product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. youtube.com

For the Heck reaction, the mechanism differs slightly after the initial oxidative addition. Instead of transmetalation, the alkene coupling partner coordinates to the palladium(II) complex. This is followed by a migratory insertion of the alkene into the palladium-carbon bond. Finally, a β-hydride elimination occurs to form the coupled product and a palladium-hydride species, which is then converted back to the active palladium(0) catalyst by a base. libretexts.org

The presence of multiple reactive sites on this compound introduces potential complexities. For instance, the two non-equivalent chlorine atoms may exhibit different reactivities, potentially allowing for selective mono-functionalization under carefully controlled conditions. The nitro group, while generally compatible with many palladium-catalyzed reactions, could in some cases be reduced by certain catalyst systems or reagents. Therefore, the choice of ligands, base, solvent, and reaction temperature is crucial for achieving high yields and selectivity in the derivatization of this versatile chemical compound. mit.edunih.govrsc.org

Advanced Spectroscopic and Structural Elucidation of 2 ,5 Dichloro 4 Nitroacetophenone

Vibrational Spectroscopy (FT-IR, Raman)

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups and probing the molecular vibrations of 2',5'-dichloro-4'-nitroacetophenone. The vibrational modes are influenced by the electronic effects and steric interactions of the chloro, nitro, and acetyl substituents on the aromatic ring.

The FT-IR and Raman spectra of this compound are expected to exhibit characteristic bands corresponding to its constituent functional groups. By comparing with related molecules such as acetophenone (B1666503), nitroacetophenones, and dichloroacetophenones, the principal absorption bands can be assigned. cram.comresearchgate.netchemicalbook.com

The carbonyl (C=O) stretching vibration of the acetyl group is one of the most intense and characteristic bands in the IR spectrum. For acetophenone, this band typically appears around 1685 cm⁻¹. The presence of electron-withdrawing chloro and nitro groups on the phenyl ring is expected to shift this band to a higher wavenumber.

The nitro group (NO₂) gives rise to two distinct stretching vibrations: an asymmetric stretch (νas) and a symmetric stretch (νs). In aromatic nitro compounds, these are typically observed in the regions of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively. nist.gov

The aromatic ring itself presents several characteristic vibrations. The C-H stretching vibrations of the two adjacent hydrogens on the ring are expected in the 3000-3100 cm⁻¹ region. Aromatic C=C stretching vibrations typically appear as a series of bands in the 1400-1600 cm⁻¹ range. The substitution pattern on the benzene (B151609) ring also influences the out-of-plane C-H bending vibrations, which can provide information about the arrangement of substituents.

The C-Cl stretching vibrations for chlorinated benzenes are generally found in the 600-800 cm⁻¹ region. The methyl group of the acetyl moiety will show symmetric and asymmetric C-H stretching and bending vibrations.

Table 1: Predicted FT-IR and Raman Vibrational Frequencies and Assignments for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H Stretch
~2950-2850WeakMethyl C-H Stretch
~1700StrongC=O Stretch (Acetyl)
~1590, 1470, 1400Medium-StrongAromatic C=C Stretch
~1540StrongAsymmetric NO₂ Stretch
~1350StrongSymmetric NO₂ Stretch
~1360MediumMethyl Symmetric Bend
~800-600Medium-StrongC-Cl Stretch

The vibrational spectra can also offer insights into the conformational preferences of the molecule, particularly concerning the orientation of the acetyl group relative to the aromatic ring. The planarity of the molecule can be inferred from the activity and position of certain vibrational modes. For instance, the coupling between the carbonyl stretching mode and the aromatic ring vibrations can be sensitive to the dihedral angle between the acetyl group and the phenyl ring. While detailed conformational analysis often requires computational modeling, the experimental spectra provide the foundational data for such studies. cram.com

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound.

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl protons of the acetyl group. The aromatic region will feature two signals for the two non-equivalent aromatic protons. The proton at the 6' position (H-6'), being ortho to the acetyl group and meta to the nitro group, is expected to appear as a singlet at a downfield chemical shift. The proton at the 3' position (H-3'), situated between a chloro and a nitro group, will also appear as a singlet, likely at a very downfield position due to the strong electron-withdrawing effects of the adjacent substituents. The methyl protons of the acetyl group will give rise to a singlet, typically around 2.6 ppm, though its exact position will be influenced by the electronic nature of the substituted phenyl ring. rsc.orgrsc.org

¹³C NMR: The ¹³C NMR spectrum will display eight distinct signals, corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the acetyl group is expected to have the most downfield chemical shift, typically in the range of 190-200 ppm. The aromatic carbons will resonate in the 120-150 ppm region. The carbons directly attached to the chlorine atoms (C-2' and C-5') and the nitro group (C-4') will have their chemical shifts significantly influenced by these substituents. The carbon attached to the acetyl group (C-1') will also be readily identifiable. The methyl carbon will appear at a much higher field, typically around 26-30 ppm. chemicalbook.comrsc.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

¹H NMR ¹³C NMR
Proton Predicted δ (ppm) Carbon Predicted δ (ppm)
H-3'~8.2-8.4C=O~195
H-6'~7.8-8.0C-1'~138
-CH₃~2.7C-2'~135
C-3'~125
C-4'~148
C-5'~132
C-6'~130
-CH₃~28

While this compound is not chiral and does not have stereoisomers in the classical sense, advanced 2D NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be invaluable for unambiguous assignment of the proton and carbon signals.

HSQC would correlate the proton signals with their directly attached carbon atoms, confirming the assignments of the aromatic C-H pairs and the methyl group.

HMBC would reveal long-range (2-3 bond) correlations. For instance, correlations would be expected from the methyl protons to the carbonyl carbon and to C-1' of the aromatic ring. Correlations from the aromatic protons (H-3' and H-6') to adjacent and more distant carbons would definitively establish the connectivity and confirm the substitution pattern on the aromatic ring.

Ultraviolet-Visible Spectroscopy (UV-Vis)

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum of this compound is expected to be dominated by absorptions arising from the substituted benzene ring. Aromatic compounds typically exhibit multiple absorption bands in the UV region. msu.edu

The presence of the chromophoric acetyl and nitro groups, in conjugation with the phenyl ring, will lead to characteristic electronic transitions. The primary absorptions are likely to be π → π* transitions associated with the aromatic system and n → π* transitions associated with the carbonyl and nitro groups.

Compared to unsubstituted acetophenone, the absorption maxima for this compound are expected to be red-shifted (shifted to longer wavelengths) due to the presence of the nitro group, which extends the conjugation of the system. The chlorine atoms, acting as auxochromes, will also contribute to this shift. The solvent used for the measurement can also influence the position and intensity of the absorption bands. researchgate.netresearchgate.net One would anticipate strong absorptions in the 250-350 nm range. nist.govnih.gov

Electronic Transitions and Chromophoric Analysis

The electronic absorption spectrum of an aromatic ketone is primarily governed by the transitions involving the phenyl ring and the carbonyl group. In this compound, the chromophoric system is composed of the benzene ring substituted with two chlorine atoms, a nitro group, and an acetyl group. The UV-Vis spectrum of such a compound is expected to exhibit characteristic absorption bands corresponding to π → π* and n → π* transitions.

The benzene ring itself gives rise to two main π → π* absorption bands: the intense E2-band (¹A₁g → ¹B₁u) and the weaker, vibrationally-resolved B-band (¹A₁g → ¹B₂u). Substitution on the benzene ring significantly influences these bands. The acetyl group, being a chromophore itself, introduces an n → π* transition of the carbonyl group, which is typically weak and appears at longer wavelengths. Furthermore, the nitro group is a powerful chromophore and auxochrome, possessing its own n → π* and π → π* transitions, which can overlap with and influence the transitions of the benzene ring and the acetyl group.

Solvent Effects on Electronic Spectra

The position, and sometimes the intensity, of absorption bands in a UV-Vis spectrum can be influenced by the polarity of the solvent in which the compound is dissolved. This phenomenon, known as solvatochromism, arises from differential solvation of the ground and excited states of the molecule.

For this compound, the electronic transitions are expected to exhibit solvatochromic shifts. The n → π* transition of the carbonyl group typically shows a hypsochromic (blue) shift as the solvent polarity increases. This is because the non-bonding electrons of the oxygen atom can interact with polar solvent molecules (especially protic solvents) through hydrogen bonding, which lowers the energy of the ground state more than the excited state, thus increasing the energy gap for the transition.

Conversely, the π → π* transitions are generally expected to show a bathochromic (red) shift with increasing solvent polarity. This is because the excited state of a π → π* transition is often more polar than the ground state, and is therefore stabilized to a greater extent by polar solvent molecules.

To systematically study these effects, the UV-Vis spectrum of this compound would be recorded in a series of solvents with varying polarities, from non-polar (e.g., hexane (B92381) or cyclohexane) to polar aprotic (e.g., acetone (B3395972) or dimethylformamide) and polar protic (e.g., ethanol (B145695) or water). The observed shifts in the absorption maxima (λmax) can provide valuable information about the nature of the electronic transitions and the change in dipole moment of the molecule upon excitation.

Table 1: Expected Solvatochromic Shifts for this compound

Transition TypeExpected Shift with Increasing Solvent PolarityRationale
n → π* (C=O)Hypsochromic (Blue Shift)Stabilization of the non-bonding electrons in the ground state by polar solvents.
π → π* (Aromatic System)Bathochromic (Red Shift)Stabilization of the more polar excited state by polar solvents.

X-ray Crystallography of this compound and its Cocrystals

Determination of Solid-State Molecular Conformation

The solid-state conformation of this compound would reveal the dihedral angles between the phenyl ring and the acetyl and nitro substituents. In substituted acetophenones, the acetyl group is often found to be nearly coplanar with the benzene ring to maximize conjugation, though steric hindrance from ortho substituents can cause some twisting. In this case, the chlorine atom at the 2'-position might induce a slight rotation of the acetyl group out of the plane of the benzene ring. Similarly, the planarity of the nitro group with respect to the aromatic ring will be a key structural feature, influencing the extent of electronic delocalization.

Polymorphism and Crystallization Studies

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules, particularly those with conformational flexibility and the capacity for various intermolecular interactions. rsc.org Different polymorphs of a substance can exhibit distinct physical properties, including melting point, solubility, and bioavailability.

Given the potential for different conformations of the acetyl group and various packing arrangements, it is plausible that this compound could exhibit polymorphism. Crystallization studies involving different solvents and crystallization conditions (e.g., temperature, evaporation rate) would be necessary to explore the existence of different polymorphic forms. Each polymorph would require independent characterization by techniques such as X-ray diffraction, differential scanning calorimetry (DSC), and solid-state NMR.

The formation of cocrystals , where the target molecule crystallizes with a second, different molecule (a coformer) in a stoichiometric ratio, is another area of interest. The selection of coformers would be based on their ability to form complementary intermolecular interactions, such as hydrogen bonds or π-π stacking, with this compound. The formation of cocrystals could be used to modify the physicochemical properties of the compound.

Mass Spectrometry Techniques for Structural Confirmation

Mass spectrometry (MS) is an essential analytical technique for confirming the molecular weight and elucidating the structure of organic compounds by analyzing the mass-to-charge ratio of ionized molecules and their fragments.

For this compound (C₈H₅Cl₂NO₃), the nominal molecular weight is 233 g/mol . High-resolution mass spectrometry (HRMS) would provide a more accurate mass measurement, allowing for the unambiguous determination of its elemental composition. The isotopic pattern arising from the two chlorine atoms (³⁵Cl and ³⁷Cl) would be a characteristic feature in the mass spectrum, with a distinctive M, M+2, and M+4 peak pattern with relative intensities of approximately 9:6:1.

Electron ionization (EI) is a common ionization technique that typically induces extensive fragmentation. The fragmentation pattern of this compound in EI-MS would be expected to show characteristic losses:

Loss of a methyl radical (•CH₃): A peak at m/z [M-15]⁺ corresponding to the [M-CH₃]⁺ ion, forming a stable acylium ion. This is a very common fragmentation pathway for methyl ketones.

Loss of an acetyl radical (•COCH₃): A peak at m/z [M-43]⁺ corresponding to the [M-COCH₃]⁺ ion.

Fragmentation of the nitro group: Peaks corresponding to the loss of •NO (m/z [M-30]⁺), •NO₂ (m/z [M-46]⁺), or O (m/z [M-16]⁺) are characteristic of nitroaromatic compounds.

Loss of chlorine: Fragmentation involving the loss of a chlorine radical (•Cl) or HCl is also possible.

Softer ionization techniques, such as Electrospray Ionization (ESI) or Chemical Ionization (CI), would likely produce a more abundant molecular ion or pseudo-molecular ion (e.g., [M+H]⁺ or [M+Na]⁺), with less fragmentation, which is useful for confirming the molecular weight. Tandem mass spectrometry (MS/MS) on the molecular ion could then be used to induce and analyze fragmentation, providing further structural information.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

Fragment Ionm/z (Nominal)Identity
[M]⁺•233Molecular Ion
[M-CH₃]⁺218Loss of a methyl radical
[M-NO]⁺203Loss of nitric oxide radical
[M-COCH₃]⁺190Loss of an acetyl radical
[M-NO₂]⁺187Loss of nitrogen dioxide radical

Fragmentation Pathways and Isotopic Patterns

Mass spectrometry provides significant structural information through the analysis of fragmentation patterns, which are the result of the decomposition of the molecular ion upon ionization. The fragmentation of this compound is primarily governed by the principles of cleavage adjacent to the carbonyl group, a common pathway for ketones known as α-cleavage.

Upon electron ionization, the this compound molecule (C₈H₅Cl₂NO₃) loses an electron to form a molecular ion ([M]⁺•). The primary fragmentation of this molecular ion is expected to occur at the bond between the carbonyl carbon and the adjacent methyl group or the dichloronitrophenyl ring.

The most probable fragmentation pathways include:

α-Cleavage (Loss of Methyl Radical): This pathway involves the cleavage of the C-C bond between the carbonyl group and the methyl group, leading to the formation of a methyl radical (•CH₃) and a dichloronitrophenyl acylium ion. This acylium ion is resonance-stabilized and is often a prominent peak in the mass spectra of acetophenone derivatives.

α-Cleavage (Loss of Dichloronitrophenyl Radical): Alternatively, cleavage can occur on the other side of the carbonyl group, resulting in the loss of a 2,5-dichloro-4-nitrophenyl radical and the formation of an acetyl cation (CH₃CO⁺).

Another characteristic feature in the mass spectrum of this compound is the isotopic pattern arising from the two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75.8% and 24.2%, respectively. The presence of two chlorine atoms in the molecule or its fragments will result in a distinctive cluster of peaks. For a fragment containing two chlorine atoms, the expected isotopic pattern for the molecular ion cluster ([M], [M+2], [M+4]) would have a relative intensity ratio of approximately 9:6:1. This pattern is a definitive indicator of the presence of two chlorine atoms.

Table 1: Predicted Major Fragmentation Pathways for this compound

Process Lost Fragment Resulting Ion Structure of Ion
α-Cleavage •CH₃ [M-15]⁺ [C₇H₂Cl₂NO₂]⁺
α-Cleavage •C₆H₂Cl₂NO₂ [M-218]⁺ [C₂H₃O]⁺

High-Resolution Mass Spectrometry for Elemental Composition

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a compound by providing a highly accurate mass measurement of the molecular ion. The exact mass of a molecule is the sum of the masses of its constituent atoms using the most abundant isotope of each element.

For this compound, the molecular formula is C₈H₅Cl₂NO₃. The calculated monoisotopic mass, which is the sum of the masses of the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O), is 232.9646484 Da. nih.gov

HRMS instruments can measure m/z values to four or more decimal places, allowing for the differentiation between compounds that may have the same nominal mass but different elemental compositions. By comparing the experimentally measured accurate mass of the molecular ion to the theoretical exact mass, the elemental formula can be confidently confirmed. This high level of mass accuracy is crucial for distinguishing this compound from other potential isobaric compounds, thereby providing definitive evidence of its identity.

Table 2: High-Resolution Mass Spectrometry Data for this compound

Parameter Value Source
Molecular Formula C₈H₅Cl₂NO₃ PubChem
Calculated Monoisotopic Mass 232.9646484 Da PubChem nih.gov
Expected Measurement Accuracy < 5 ppm General HRMS capability

Computational and Theoretical Investigations of 2 ,5 Dichloro 4 Nitroacetophenone

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the electronic structure and properties of molecules. For 2',5'-Dichloro-4'-nitroacetophenone, DFT calculations would provide significant insights into its molecular geometry, electronic behavior, and spectroscopic characteristics. These calculations are typically performed using a specific functional, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p) to ensure accuracy.

Geometry Optimization and Conformational Analysis

The initial step in a computational study involves the optimization of the molecule's geometry to find its most stable three-dimensional structure, corresponding to the minimum energy state on the potential energy surface. For this compound, this process would determine the precise bond lengths, bond angles, and dihedral angles between its constituent atoms.

A conformational analysis would also be undertaken to identify different spatial arrangements of the atoms (conformers) and their relative energies. This is particularly important for understanding the orientation of the acetophenone (B1666503) and nitro groups relative to the dichlorinated phenyl ring. The identification of the global minimum energy conformer is crucial as its properties are generally considered to be representative of the molecule as a whole.

Electronic Structure Analysis (HOMO-LUMO Energies, Molecular Electrostatic Potential)

Understanding the electronic structure is fundamental to predicting a molecule's reactivity. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more easily excitable and therefore more chemically reactive.

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different potential values. Red regions typically denote areas of high electron density and negative potential, which are susceptible to electrophilic attack. Conversely, blue regions indicate areas of low electron density and positive potential, which are prone to nucleophilic attack. For this compound, the MEP would highlight the electronegative oxygen atoms of the nitro and acetyl groups as regions of negative potential, and the hydrogen atoms as areas of positive potential.

Prediction of Spectroscopic Parameters (Vibrational Frequencies, NMR Chemical Shifts)

DFT calculations are also employed to predict various spectroscopic properties, which can then be compared with experimental data for validation of the computational model.

Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman spectra of a molecule by calculating its vibrational modes and their corresponding frequencies. For this compound, this would allow for the assignment of specific vibrational modes to the observed peaks in an experimental spectrum, aiding in the structural characterization of the compound.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining molecular structure. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of a molecule. These predicted values, when compared with experimental data, can help to confirm the proposed structure and provide a deeper understanding of the electronic environment of the different nuclei within the molecule.

Quantum Chemical Descriptors and Reactivity Indices

To quantify the chemical reactivity of this compound more precisely, a range of quantum chemical descriptors and reactivity indices can be calculated from the results of DFT computations.

Fukui Functions and Electrophilic/Nucleophilic Sites

Fukui functions are used to describe the change in electron density at a specific point in a molecule when an electron is added or removed. They are powerful tools for identifying the most reactive sites within a molecule. Specifically, the Fukui function helps to pinpoint the locations most susceptible to:

Nucleophilic attack (electrophilic sites): Where an electron is most likely to be accepted.

Electrophilic attack (nucleophilic sites): Where an electron is most likely to be donated.

Radical attack.

For this compound, the calculation of Fukui functions would allow for a detailed mapping of its reactive centers.

Global and Local Reactivity Descriptors

DescriptorFormulaDescription
Ionization Potential (I)I ≈ -EHOMOThe energy required to remove an electron.
Electron Affinity (A)A ≈ -ELUMOThe energy released when an electron is added.
Electronegativity (χ)χ = (I + A) / 2The ability of a molecule to attract electrons.
Chemical Hardness (η)η = (I - A) / 2A measure of the resistance to a change in electron distribution.
Chemical Softness (S)S = 1 / (2η)The reciprocal of hardness, indicating higher reactivity.
Electrophilicity Index (ω)ω = χ² / (2η)A measure of the electrophilic character of a molecule.

These global descriptors provide a quantitative measure of the molecule's stability and reactivity. In addition to these, local reactivity descriptors, derived from the Fukui functions, can provide site-specific reactivity information, offering a comprehensive picture of the chemical behavior of this compound.

Nonlinear Optical (NLO) Properties Prediction

The prediction of nonlinear optical (NLO) properties through computational methods provides valuable insights into the potential of molecules for applications in optoelectronics and photonics. For this compound, density functional theory (DFT) calculations can be employed to determine its polarizability and hyperpolarizability, which are key indicators of NLO activity. While specific studies on this exact molecule are not abundant, research on structurally similar compounds, such as other substituted acetophenones and chalcones, offers a strong basis for understanding its potential NLO characteristics.

Calculation of Polarizability and Hyperpolarizability

The NLO response of a molecule is determined by its polarizability (α) and first-order hyperpolarizability (β). These properties describe how the electron cloud of a molecule is distorted by an external electric field. A high hyperpolarizability value is indicative of a significant NLO response.

Computational chemists typically use DFT methods, often with basis sets like 6-311++G(d,p), to optimize the molecular geometry and calculate these electronic properties. For analogous compounds, it has been demonstrated that the presence of electron-donating and electron-withdrawing groups connected by a π-conjugated system enhances NLO properties. In this compound, the nitro group (-NO2) acts as a strong electron-withdrawing group, while the acetyl group (-COCH3) and the dichlorinated phenyl ring also influence the electronic distribution.

The calculated values for polarizability and hyperpolarizability are typically presented in atomic units (a.u.). For instance, in related nitro-substituted aromatic compounds, the calculated dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) can be significant. The individual components of these tensors (e.g., αxx, αyy, αzz, βxxx, βxyy, etc.) are calculated, and the total magnitudes are determined using the following equations:

Dipole Moment: μ = (μx² + μy² + μz²)¹ᐟ²

Average Polarizability: α = (αxx + αyy + αzz)/3

Total First Hyperpolarizability: β_tot = ( (βxxx + βxyy + βxzz)² + (βyyy + βyzz + βyxx)² + (βzzz + βzxx + βzyy)² )¹ᐟ²

While specific calculated values for this compound are not available in the public domain, the table below provides hypothetical yet representative data based on trends observed in similar aromatic ketones.

Table 1: Hypothetical Calculated NLO Properties of this compound

Parameter Hypothetical Value (a.u.)
Dipole Moment (μ) 4.5 D
Average Polarizability (α) 150
Total First Hyperpolarizability (β_tot) 1200

Structure-NLO Property Relationships

The relationship between the molecular structure of this compound and its NLO properties is governed by several factors:

Intramolecular Charge Transfer (ICT): The presence of the electron-withdrawing nitro group and the acetyl group on the phenyl ring facilitates intramolecular charge transfer, a key mechanism for generating a strong NLO response. The π-electron system of the benzene (B151609) ring acts as a bridge for this charge transfer.

Molecular Geometry: The planarity of the molecule can also affect the NLO response. A more planar structure generally leads to better π-electron delocalization and enhanced NLO properties. Computational studies would typically analyze the bond lengths, bond angles, and dihedral angles to understand the degree of planarity.

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules over time at an atomic level. These simulations can provide insights into the intermolecular interactions of this compound in different environments.

Simulations of this compound in Solution

MD simulations can be used to understand how this compound interacts with solvent molecules. By placing a model of the compound in a simulation box filled with a chosen solvent (e.g., water, ethanol (B145695), or DMSO), researchers can observe its solvation dynamics. Key properties that can be analyzed include:

Radial Distribution Functions (RDFs): RDFs can reveal the probability of finding solvent molecules at a certain distance from specific atoms of the solute. This helps in understanding the solvation shell structure and identifying specific interactions like hydrogen bonding (if applicable).

Hydrogen Bonding Analysis: While this compound itself does not have strong hydrogen bond donors, the oxygen atoms of the nitro and acetyl groups can act as hydrogen bond acceptors. MD simulations can quantify the extent and lifetime of hydrogen bonds with protic solvents.

Diffusion Coefficient: The diffusion coefficient of the solute in the solvent can be calculated, providing information about its mobility.

Investigation of Host-Guest Interactions (e.g., with Cyclodextrins, if applicable to similar compounds)

While specific studies on the host-guest interactions of this compound may be limited, research on similar aromatic ketones with cyclodextrins (CDs) provides a framework for understanding such potential interactions. Cyclodextrins are cyclic oligosaccharides that can encapsulate guest molecules in their hydrophobic cavity.

MD simulations can be employed to study the inclusion complex formation between this compound and a cyclodextrin (e.g., β-cyclodextrin). These simulations can:

Determine the preferred orientation of the guest molecule inside the host cavity.

Calculate the binding free energy of the complex, indicating the stability of the inclusion.

Identify the key intermolecular forces driving the complexation, such as van der Waals interactions, hydrophobic effects, and potential hydrogen bonds between the host and guest.

The following table outlines the typical energetic contributions to the binding of a small aromatic molecule within a cyclodextrin cavity, as would be determined from MD simulations.

Table 2: Representative Energetic Contributions to Host-Guest Binding

Interaction Energy Component Representative Value (kcal/mol)
Van der Waals Energy -15 to -25
Electrostatic Energy -5 to -10
Solvation Free Energy +10 to +20
Total Binding Free Energy -5 to -10

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a particular property. While a specific QSAR model for this compound would require a dataset of structurally related compounds with measured activities, the principles of QSAR can be discussed in the context of gaining mechanistic insights.

A typical QSAR study involves the following steps:

Data Set Collection: A series of compounds with structural similarities to this compound and their corresponding measured biological activities (e.g., enzyme inhibition, cytotoxicity) would be required.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound. These descriptors quantify various aspects of the molecular structure and can be categorized as:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, connectivity indices.

3D descriptors: van der Waals volume, surface area, shape indices.

Quantum chemical descriptors: HOMO/LUMO energies, dipole moment, atomic charges.

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a mathematical model that correlates the descriptors with the activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

For a hypothetical QSAR model involving compounds like this compound, the resulting equation might look like:

Activity = c0 + c1LogP + c2LUMO + c3*ASA

Where:

LogP is the octanol-water partition coefficient (a measure of hydrophobicity).

LUMO is the energy of the Lowest Unoccupied Molecular Orbital (related to electron-accepting ability).

ASA is the accessible surface area.

c0, c1, c2, c3 are the regression coefficients.

Such a model could provide mechanistic insights by highlighting the key molecular features that govern the activity of this class of compounds. For example, a positive coefficient for LogP would suggest that higher hydrophobicity is beneficial for activity.

Derivation of Structural Descriptors

Structural descriptors are numerical values that characterize the chemical and physical properties of a molecule based on its structure. These descriptors are fundamental in Quantitative Structure-Activity Relationship (QSAR) studies, which aim to correlate a compound's structure with its biological activity. For this compound, a variety of descriptors can be computationally derived to describe its topology, geometry, and electronic nature.

These descriptors can be broadly categorized as follows:

Constitutional Descriptors: These are the most straightforward descriptors, derived from the molecular formula and connectivity. They include molecular weight, atom counts, number of rings, and number of specific functional groups.

Topological Descriptors: These descriptors quantify the atomic connectivity within the molecule, reflecting its size, shape, and degree of branching. Examples include the Wiener index and Kier & Hall connectivity indices.

Geometrical Descriptors: Derived from the 3D coordinates of the atoms, these descriptors provide information about the molecule's shape and size. Examples include molecular surface area and volume.

Quantum-Chemical Descriptors: These descriptors are calculated using quantum mechanics and provide insights into the electronic properties of the molecule. For a nitroaromatic compound like this compound, these are particularly important. Key quantum-chemical descriptors include:

EHOMO (Energy of the Highest Occupied Molecular Orbital): This descriptor is related to the molecule's ability to donate electrons.

ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): This descriptor is related to the molecule's ability to accept electrons and is often correlated with the electrophilicity of nitroaromatic compounds. researchgate.net

Dipole Moment: This indicates the polarity of the molecule, which can influence its solubility and ability to cross biological membranes.

Atomic Charges: These describe the distribution of electron density within the molecule, highlighting potentially reactive sites.

The following table summarizes some of the key structural descriptors that can be computationally derived for this compound.

Descriptor ClassSpecific DescriptorSignificance for this compound
Constitutional Molecular WeightBasic property influencing diffusion and transport.
Number of Heavy AtomsRelates to molecular size and lipophilicity. nih.gov
Number of Rotatable BondsInfluences conformational flexibility.
Topological Wiener IndexDescribes molecular branching.
Kier & Hall Connectivity IndicesQuantify the degree of connectivity and complexity.
Geometrical Molecular Surface AreaAffects interactions with biological macromolecules.
Molecular VolumeRelates to steric effects and binding affinity.
Quantum-Chemical EHOMOIndicates nucleophilic reactivity.
ELUMOIndicates electrophilic reactivity, crucial for nitroaromatics. researchgate.net
Dipole MomentInfluences solubility and membrane permeability.
Mulliken Atomic ChargesIdentify electrophilic and nucleophilic centers.

Correlation with Mechanistic Biological Endpoints (excluding clinical/toxicological outcomes)

The structural descriptors derived for this compound can be correlated with various mechanistic biological endpoints to understand its potential interactions with biological systems. These correlations are typically established through QSAR models, which mathematically link the structural descriptors to a specific biological activity. It is important to note that this discussion excludes clinical or toxicological outcomes and focuses on the underlying molecular mechanisms.

For nitroaromatic compounds, a key mechanistic feature is the enzymatic reduction of the nitro group. mdpi.com This process is often a critical step in their biological activity. The electron-withdrawing nature of the nitro group, enhanced by the presence of two chlorine atoms and the acetyl group on the aromatic ring of this compound, makes the molecule susceptible to enzymatic reduction.

The correlation of specific descriptors with this mechanistic endpoint can be hypothesized as follows:

ELUMO: A lower ELUMO value indicates a greater electron affinity, suggesting that the molecule is more easily reduced. Therefore, a strong correlation is expected between a lower ELUMO and a higher rate of enzymatic nitroreduction. researchgate.net This descriptor is often a key parameter in QSAR models for the biological activity of nitroaromatic compounds. researchgate.net

Electronic Descriptors: The distribution of atomic charges, particularly on the nitro group and the aromatic ring, can influence the interaction of the molecule with the active site of nitroreductase enzymes. Descriptors related to the electron density of the aromatic ring are significant, as the nitro group withdraws electron density, making the ring susceptible to nucleophilic attack. nih.gov

The following table illustrates the potential correlation between selected structural descriptors of this compound and a key mechanistic biological endpoint.

Structural DescriptorMechanistic Biological EndpointExpected CorrelationRationale
ELUMO (Energy of the Lowest Unoccupied Molecular Orbital) Rate of Enzymatic NitroreductionNegativeA lower ELUMO indicates greater electron affinity, facilitating the acceptance of electrons required for reduction. researchgate.net
Dipole Moment Membrane PermeabilityNon-linearAn optimal polarity is required for a molecule to pass through biological membranes to reach its target enzyme.
Molecular Shape Descriptors (e.g., Molecular Surface Area, Volume) Enzyme Binding AffinityOptimal ValueThe molecule must have a complementary shape and size to fit into the enzyme's active site for efficient interaction.
Charge on Nitro Group Oxygen Atoms Interaction with Enzyme Active SitePositiveMore negative charges on the oxygen atoms may facilitate stronger interactions with positively charged residues in the enzyme's active site.

Mechanistic Studies of Reactions Involving 2 ,5 Dichloro 4 Nitroacetophenone

Kinetics and Thermodynamics of Synthetic Pathways

The speed and extent of a chemical reaction are governed by its kinetics and thermodynamics, respectively. For synthetic pathways involving 2',5'-dichloro-4'-nitroacetophenone, understanding these parameters is key to achieving desired outcomes.

Reaction Rate Determination and Activation Energies

While specific kinetic data for reactions of this compound are not extensively documented in publicly available literature, we can infer the expected kinetic behavior from studies on analogous systems, such as the hydrogenation of 4-nitroacetophenone. The rate of a reaction is typically determined by monitoring the change in concentration of reactants or products over time. For instance, in the catalytic reduction of the nitro group of this compound to an amino group, the reaction rate could be followed spectrophotometrically by observing the disappearance of the yellow color associated with the nitro-aromatic compound.

The activation energy (Ea) represents the minimum energy required for a reaction to occur. It is a critical parameter that influences the reaction rate, with a lower activation energy leading to a faster reaction. For the hydrogenation of 4-nitroacetophenone, unusual rate behavior has been observed, which is rationalized by a combination of two reaction mechanisms that dominate at different substrate concentrations. researchgate.net Kinetic modeling of such reactions can yield substrate binding constants and provide insights into the reaction mechanism. researchgate.net

Table 1: Illustrative Kinetic Data for a Hypothetical Reaction of this compound

Reaction ParameterIllustrative ValueUnit
Rate Constant (k)1.5 x 10⁻³L mol⁻¹ s⁻¹
Activation Energy (Ea)65kJ/mol
Pre-exponential Factor (A)2.0 x 10⁸s⁻¹
Note: This data is illustrative and intended to represent typical values for such reactions. Specific experimental data for this compound is not readily available.

Equilibrium Constants and Yield Optimization

The equilibrium constant (Keq) provides a measure of the extent to which a reaction proceeds to completion. A large Keq indicates that the products are favored at equilibrium. For many derivatization reactions of this compound, such as the formation of pyrazoles or the reduction of the nitro group, the reactions are often irreversible or proceed with high conversion, suggesting a large Keq.

Yield optimization is a primary goal in synthetic chemistry. For reactions involving this compound, several factors can be manipulated to maximize the yield of the desired product. These include temperature, pressure, catalyst choice, and solvent. For example, in the selective hydrogenation of 4-nitroacetophenone, the choice of catalyst and support can dramatically influence the selectivity and yield of the desired aminoacetophenone. researchgate.net The hydrogenation of 4-nitroacetophenone has been optimized for the selective reduction to the corresponding aniline-ketone (97% yield), aniline-alcohol (95% yield), and aniline-methylene (99% yield) by carefully controlling reaction parameters. researchgate.net

Detailed Reaction Mechanisms for Derivatization

The derivatization of this compound can lead to a variety of valuable compounds. Understanding the step-by-step mechanisms of these transformations is essential for controlling the outcome.

Step-by-Step Elucidation of Organic Transformations

One of the key reactions of acetophenones is the Claisen-Schmidt condensation, which is used to synthesize chalcones. While a specific mechanism for this compound is not detailed, the general mechanism involves the base-catalyzed formation of an enolate from the acetophenone (B1666503), which then acts as a nucleophile and attacks the carbonyl carbon of an aldehyde. Subsequent dehydration leads to the formation of the α,β-unsaturated ketone, or chalcone (B49325).

Another important transformation is the synthesis of pyrazoles. The reaction of an α,β-unsaturated ketone with hydrazine (B178648) derivatives is a common method for preparing pyrazoles. For this compound, this would first involve a Claisen-Schmidt condensation to form a chalcone, followed by reaction with a hydrazine. Mechanistic studies on similar pyrazole (B372694) syntheses suggest a stepwise cycloaddition mechanism rather than a concerted one. organic-chemistry.org This involves the initial nucleophilic attack of the hydrazine on the β-carbon of the chalcone, followed by intramolecular cyclization and subsequent aromatization to form the stable pyrazole ring. Computational studies on the formation of pyrazoles from nitrylimines and nitropropenes have shown that the reaction proceeds through a polar, but not zwitterionic, transition state. nih.gov

Identification of Intermediates and Transition States

The direct observation of reaction intermediates and transition states is often challenging due to their transient nature. However, spectroscopic techniques and computational chemistry can provide valuable insights. For instance, in the Claisen-Schmidt condensation, the enolate intermediate is a key species. While its direct observation might be difficult, its formation can be inferred from kinetic studies and isotopic labeling experiments.

Transition states are, by definition, not isolable. Their structures and energies are typically investigated using computational methods such as Density Functional Theory (DFT). These studies can help to rationalize the observed regioselectivity and stereoselectivity of a reaction. For the [3+2] cycloaddition reaction leading to pyrazoles, DFT calculations can model the transition state structures for different possible pathways, allowing for the determination of the lowest energy path and thus the most likely mechanism. nih.gov

Role of Catalysts and Reagents in Directed Selectivity

The choice of catalysts and reagents is paramount in directing the selectivity of reactions involving polyfunctional molecules like this compound.

The selective reduction of the nitro group in the presence of a ketone is a common challenge in organic synthesis. The choice of catalyst is crucial for achieving high selectivity. For the hydrogenation of 4-nitroacetophenone, ruthenium-based catalysts have shown excellent performance in selectively reducing the nitro group to an amine. researchgate.net The nature of the catalyst support, such as anatase or rutile TiO₂, can also influence the reaction pathway. researchgate.net In multiphase catalytic hydrogenation of p-chloroacetophenone, the selectivity can be controlled by varying reaction conditions, and the presence of a phase-transfer agent can modify the chemical environment at the catalyst surface. unive.it

In Claisen-Schmidt condensations, the choice of base catalyst (e.g., NaOH, KOH) and solvent can affect the reaction rate and yield. The use of solid acid or base catalysts is also an area of active research, offering potential advantages in terms of reusability and environmental friendliness.

The synthesis of pyrazoles from N-arylhydrazones and nitroolefins can be influenced by the choice of reaction conditions. Thermal conditions or the use of trifluoroethanol with a trifluoroacetic acid additive can provide complementary protocols with broad functional group compatibility. organic-chemistry.org In some cases, multicomponent reactions catalyzed by ionic liquids can provide an efficient and green route to complex heterocyclic structures like dihydropyrano[2,3-c]pyrazoles. sciforum.net

Photochemical and Photophysical Studies of this compound

The presence of both a nitroaromatic system and a ketone functionality suggests that this compound will exhibit rich and complex photochemistry. The absorption of light can lead to the population of excited electronic states, which can then undergo various relaxation pathways, including photoreactions.

Photoreactivity and Excited State Properties

Nitroaromatic compounds are known to undergo photoreduction, and the mechanism often involves the abstraction of a hydrogen atom by the excited triplet state of the nitro compound. koreascience.kr The photochemistry of acetophenones is also well-studied, with the triplet state playing a crucial role in many of their photoreactions. For this compound, it is expected that upon excitation, intersystem crossing to the triplet state will be a major deactivation pathway for the initially formed excited singlet state. The triplet state of p-nitroacetophenone has been shown to react rapidly with electron donors. nih.gov

The photoreactivity of o-nitrobenzyl compounds is a well-known process that proceeds via an intramolecular hydrogen abstraction by the excited nitro group, leading to the formation of a nitroso product. psu.educdnsciencepub.comacs.orgacs.org While this compound does not possess a hydrogen atom at the ortho position that can be readily abstracted, the general principles of nitroaromatic photochemistry suggest that photoreduction in the presence of a suitable hydrogen donor is a likely reaction pathway.

The quantum yield for the photodecomposition of aromatic nitro compounds is often low, typically in the range of 10-3, indicating that deactivation to the ground state is a dominant process. researchgate.net The excited state lifetime of related nitroaromatic compounds can vary significantly depending on the substitution pattern and the solvent environment.

Table 2: Representative Photophysical Data for Related Aromatic Ketones and Nitro-compounds Note: Data for analogous compounds are presented due to the absence of specific data for this compound.

Compound Property Value Conditions Reference
o-Nitrotoluene Triplet State Lifetime 410 ps Dioxane cdnsciencepub.com
Fluorenone Radical-anion formation upon photolysis with triethylamine Observed Ethanolic solution rsc.org
p-Hydroxyphenacyl derivatives Quantum Yield of Photorelease ~0.21 pH 7.3 nih.gov
6-Nitrospiro[2H-1-benzopyran-2,2'-indoline] Triplet Quenching Rate Constant by TEA (2-3) x 106 M-1s-1 Acetonitrile nih.gov

Potential as Photosensitizers or Photolabile Protecting Groups

The structural features of this compound suggest its potential application as a photosensitizer or as a photolabile protecting group (PPG).

Photosensitizers: A photosensitizer is a molecule that can be excited by light and then transfer its energy to another molecule, initiating a photochemical process. Aromatic ketones, including acetophenone derivatives, are well-known triplet photosensitizers. The triplet state of p-nitroacetophenone is known to be involved in charge-transfer reactions. nih.gov Given that this compound is expected to have a relatively long-lived triplet state, it could potentially act as a photosensitizer in various photochemical reactions.

Photolabile Protecting Groups: PPGs are chemical moieties that can be removed from a substrate upon irradiation with light, allowing for the controlled release of the substrate. wikipedia.org Two major classes of PPGs are based on the o-nitrobenzyl and phenacyl scaffolds. researchgate.netnih.govacs.orgthieme-connect.denih.gov

o-Nitrobenzyl-type PPGs: These PPGs typically release the protected functional group through an intramolecular rearrangement initiated by the excited nitro group. psu.edunih.gov Although this compound is not a classic o-nitrobenzyl system, its nitroaromatic nature is a key feature of this class of PPGs.

Phenacyl-type PPGs: The phenacyl group is another common PPG, particularly for carboxylic acids. acs.orgacs.orgnih.gov The cleavage mechanism often involves hydrogen abstraction by the excited ketone carbonyl. This compound is a substituted phenacyl derivative. The presence of the electron-withdrawing nitro and chloro substituents would likely modify the photophysical and photochemical properties compared to unsubstituted phenacyl PPGs, potentially affecting the efficiency and wavelength of photodeprotection. The p-hydroxyphenacyl group, for instance, undergoes a photo-Favorskii rearrangement upon irradiation. nih.govnih.gov While this specific rearrangement is unlikely for this compound, it highlights the diverse photochemical pathways available to substituted phenacyl compounds.

The potential of this compound as a PPG would depend on factors such as its absorption wavelength, the quantum yield of the photorelease, and the nature of the photoproducts. Further research would be needed to explore these properties and to synthesize derivatives where a substrate is linked to the molecule in a photolabile manner.

Applications of 2 ,5 Dichloro 4 Nitroacetophenone in Organic Synthesis and Materials Science

2',5'-Dichloro-4'-nitroacetophenone as a Building Block in Organic Synthesis

The strategic placement of chloro, nitro, and acetyl functional groups on the aromatic ring of this compound makes it a key starting material for the synthesis of a wide array of organic compounds. The interplay of these groups allows for selective transformations, leading to advanced intermediates that are valuable in pharmaceutical and agrochemical research.

Precursor for Advanced Organic Intermediates

The chemical reactivity of this compound allows for its transformation into several important intermediates. A primary example is the reduction of the nitro group to an amine, yielding 4-amino-2',5'-dichloroacetophenone. This transformation is a critical step as the resulting amino group can undergo a wide range of subsequent reactions, including diazotization, acylation, and condensation, to build more complex molecular frameworks.

The reduction of nitro compounds to their corresponding amines can be achieved through various established methods, such as catalytic hydrogenation using palladium on carbon (Pd/C) or using metals like tin (Sn) or zinc (Zn) in an acidic medium. The choice of reducing agent is crucial to ensure chemoselectivity, particularly to avoid the reduction of the ketone functionality.

Another key transformation is the modification of the acetyl group. The methyl of the acetyl group can be halogenated, typically with bromine, to form an α-halo ketone. This intermediate is a powerful electrophile, readily reacting with nucleophiles to form a variety of carbon-carbon and carbon-heteroatom bonds, which are fundamental in the synthesis of many biologically active molecules.

Synthesis of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous in medicinal chemistry and are core structures in many approved drugs. This compound serves as a valuable precursor for the synthesis of several classes of these compounds, most notably indoles and quinolines.

The synthesis of indoles can be envisioned through several classical methods starting from the corresponding aniline (B41778) derivative, 4-amino-2',5'-dichloroacetophenone. For instance, the Fischer indole (B1671886) synthesis, a cornerstone of heterocyclic chemistry, involves the reaction of an arylhydrazine with an aldehyde or ketone. While not a direct application of the acetophenone (B1666503), its aniline derivative can be converted to the corresponding hydrazine (B178648), which can then participate in this reaction. More direct routes, such as the Bischler-Möhlau indole synthesis, involve the reaction of an α-haloacetophenone with an aniline.

Quinolines, another important class of N-heterocycles, can also be synthesized from precursors derived from this compound. The Friedländer annulation, for example, involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group. The 4-amino-2',5'-dichloroacetophenone, after appropriate functional group manipulation, can serve as the o-aminoaryl ketone component in this reaction.

Role in the Synthesis of Chalcones and Their Derivatives

Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of natural and synthetic compounds that form the central core of a variety of biologically important molecules, including flavonoids and isoflavonoids. They are well-known for their broad spectrum of pharmacological activities.

The most common method for synthesizing chalcones is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an acetophenone with an aromatic aldehyde. In this context, this compound can react with a variety of substituted benzaldehydes to produce a library of novel chalcones. The presence of the dichloro and nitro substituents on the acetophenone-derived ring is expected to significantly influence the electronic properties and, consequently, the biological activity of the resulting chalcones.

The general reaction scheme is as follows:

The yields of such reactions are typically moderate to high, and the reaction conditions are generally mild, making this a very attractive synthetic route.

Potential in Materials Science and Polymer Chemistry

The unique electronic and structural features of this compound and its derivatives suggest potential applications in the development of new materials with tailored properties.

Monomer for Functionalized Polymer Synthesis

While no specific examples of polymers derived directly from this compound are documented in the literature, its structure suggests its potential as a monomer for the synthesis of functionalized polymers. The presence of multiple reactive sites allows for its incorporation into polymer backbones or as pendant groups.

For example, the amino derivative, 4-amino-2',5'-dichloroacetophenone, could be used as a monomer in the synthesis of polyamides or polyimides through condensation polymerization with dicarboxylic acids or their derivatives. The resulting polymers would possess the dichlorinated aromatic rings as part of their structure, which could impart properties such as enhanced thermal stability and flame retardancy.

Furthermore, the acetyl group can be modified to introduce a polymerizable group, such as a vinyl or an acrylate (B77674) moiety. The resulting monomer could then be polymerized through free-radical or other polymerization mechanisms to yield polymers with the substituted aromatic group as a pendant functionality.

Incorporation into Organic Electronic Materials (if applicable to compound class)

Organic electronic materials are the foundation of a new generation of electronic devices, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The performance of these devices is highly dependent on the molecular structure of the organic materials used.

Compounds with extended π-conjugated systems and the presence of both electron-donating and electron-withdrawing groups are often sought after for these applications. While this compound itself is not a typical organic electronic material, it can serve as a building block for the synthesis of such materials.

For example, the chalcones derived from this acetophenone possess a conjugated enone system that can be further extended. The nitro group is a strong electron-withdrawing group, and upon reduction to an amine, it becomes a strong electron-donating group. This ability to tune the electronic properties is highly desirable in the design of materials for organic electronics. Derivatives of this compound could potentially be used to construct donor-acceptor molecules, which are a key component in organic solar cells.

Utilization in Supramolecular Chemistry and Crystal Engineering

Designed Self-Assembly in Solid State

There is no available research on the solid-state self-assembly of this compound.

Cocrystal Formation for Property Modulation

There is no available research on cocrystals formed using this compound.

Exploration of Biological Activities and Interactions of 2 ,5 Dichloro 4 Nitroacetophenone and Its Derivatives: Mechanistic Investigations

Structure-Activity Relationship (SAR) Studies for Biological Targets

The biological activity of a compound is intrinsically linked to its chemical structure. Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for identifying the chemical features responsible for a molecule's therapeutic or toxic effects. For 2',5'-Dichloro-4'-nitroacetophenone, while specific SAR studies are not widely published, we can infer potential relationships by examining related acetophenone (B1666503) derivatives and compounds bearing similar functional groups.

Correlation of Structural Modifications with Biological Endpoints

The acetophenone scaffold serves as a versatile backbone for various biologically active compounds. Studies on diverse acetophenone derivatives have shown that substitutions on the phenyl ring significantly influence their interactions with biological targets, such as enzymes and receptors.

For instance, research on a series of acetophenone derivatives as enzyme inhibitors has demonstrated that the nature and position of substituents are critical for activity. nih.gov While specific data for this compound is unavailable, it is plausible that the dichloro and nitro substitutions play a key role in its potential biological profile. The electron-withdrawing nature of the chlorine atoms and the nitro group can modulate the electronic properties of the phenyl ring, which in turn can affect binding affinities to target proteins.

In broader studies of antimicrobial agents, the presence of halogen and nitro groups on aromatic rings has been shown to enhance activity. nih.gov This suggests that the 2',5'-dichloro and 4'-nitro substitution pattern of the target compound could be a key determinant of its biological endpoints.

Identification of Pharmacophoric Features within the Molecular Scaffold

A pharmacophore is the three-dimensional arrangement of essential features in a molecule that is responsible for its biological activity. For the this compound scaffold, several key pharmacophoric features can be proposed based on its structure:

Aromatic Ring: The central phenyl ring serves as a hydrophobic core that can engage in van der Waals and pi-stacking interactions with biological macromolecules.

Keto Group: The acetyl group provides a hydrogen bond acceptor, which is a common feature in many enzyme inhibitors.

Halogen Atoms: The two chlorine atoms contribute to the lipophilicity of the molecule and can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in drug-receptor binding.

Nitro Group: The nitro group is a strong electron-withdrawing group and a potential hydrogen bond acceptor. It can significantly influence the electronic distribution of the molecule and its interaction with biological targets.

In Vitro Antimicrobial Activity Profiles and Mechanistic Hypotheses

The search for novel antimicrobial agents is a critical area of research. While direct antimicrobial testing data for this compound is scarce in publicly available literature, the activity of related compounds offers valuable insights.

Antibacterial and Antifungal Activity Assessment (in vitro)

Studies on various substituted acetophenones have demonstrated their potential as antibacterial agents. For example, a study evaluating twenty acetophenone derivatives reported that 4-nitroacetophenone was among the most active compounds against a panel of Gram-positive and Gram-negative bacteria. nih.gov Another study on chalcone (B49325) derivatives, which are synthesized from acetophenones, found that the presence of electron-withdrawing groups like chlorine or nitro at certain positions on the aryl ring is essential for their antimicrobial activity. nih.gov

Based on these findings, it is reasonable to hypothesize that this compound could exhibit antimicrobial properties. The combination of both chloro and nitro substituents might lead to enhanced activity. However, without direct experimental data, this remains a postulation.

Table 1: Postulated In Vitro Antimicrobial Activity of this compound Based on Related Compounds

Compound ClassKey Structural FeaturesObserved Antimicrobial Activity
Substituted AcetophenonesNitro group at position 4Active against Gram-positive and Gram-negative bacteria. nih.gov
Chalcone DerivativesElectron-withdrawing groups (Cl, NO2)Essential for antibacterial and antifungal activity. nih.gov
Halogenated HydroxyacetophenonesDichloro substitutionShows antibacterial and antifungal properties.

This table is illustrative and based on activities of structurally related compounds, not direct data for this compound.

Proposed Molecular Mechanisms of Action

The molecular mechanisms by which nitroaromatic and halogenated compounds exert their antimicrobial effects are often multifaceted.

Redox Reactions: Nitroaromatic compounds can undergo enzymatic reduction within microbial cells to form highly reactive nitroso and hydroxylamino derivatives. These reactive species can induce oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components like DNA, proteins, and lipids, ultimately leading to cell death.

DNA Interaction: Some antimicrobial compounds can interact directly with DNA, either through intercalation between base pairs or by binding to the minor groove, thereby interfering with DNA replication and transcription.

Antitrypanosomal and Antiparasitic Activity Studies (Mechanistic Focus)

Nitroaromatic compounds have a long history in the treatment of parasitic diseases. For instance, nifurtimox (B1683997) and benznidazole, both nitro-containing drugs, are used to treat Chagas disease, caused by the parasite Trypanosoma cruzi.

Research on 4-nitroacetophenone-derived thiosemicarbazones and their copper(II) complexes has shown significant in vitro activity against Trypanosoma cruzi. This highlights the potential of the nitroacetophenone scaffold as a starting point for the development of new antitrypanosomal agents. The proposed mechanism for many nitro-containing antiparasitic drugs involves the reduction of the nitro group by parasitic nitroreductases to generate toxic radical species that are lethal to the parasite.

Given the presence of the 4'-nitro group, it is conceivable that this compound or its derivatives could exhibit activity against trypanosomes and other parasites. The chloro substituents might further enhance this activity by increasing the lipophilicity of the compound, thereby facilitating its entry into the parasite. However, this hypothesis requires experimental validation.

In Vitro Efficacy Against Parasitic Strains

Nitroaromatic compounds, including derivatives of acetophenone, have been a focal point in the search for new antiparasitic agents. Their efficacy has been demonstrated against a variety of protozoan parasites, including those responsible for leishmaniasis and Chagas disease.

Substituted acetophenones have shown promising trypanocidal activity. A study exploring various acetophenones and chromane-type compounds found that several substituted dihydroxy acetophenones exhibited better efficacy against Trypanosoma cruzi than the reference drug, benznidazole. rsc.org The introduction of an isoprenyl group to the acetophenone structure appeared to modulate the molecule's polarity, significantly enhancing its trypanocidal effects. rsc.orgbath.ac.uk Similarly, thio semicarbazone derivatives based on an acetophenone scaffold have been identified as potent agents against T. cruzi. One such compound, 1i, was found to be trypanocidal in cell culture assays at a concentration of 10 µM, effectively curing infected host cells without toxicity. ambeed.com

In the context of leishmaniasis, nitroaromatic compounds are recognized for their potential. Studies on 4-nitro-1H-imidazolyl derivatives demonstrated potent in vitro activity against intracellular amastigotes of Leishmania amazonensis, with some compounds showing half-maximal effective concentrations (EC50) as low as 4.57 µM and high selectivity. chemrxiv.org Other research has highlighted 5-nitro-furan and 5-nitro-thiophene nitrones as having powerful leishmanicidal activity against both L. amazonensis and L. infantum, with EC50 values in the low micromolar to nanomolar range (0.019 to 2.76 µM) and excellent selectivity indices. nih.gov The activity of nitro-substituted benzimidazole (B57391) derivatives has also been noted, with 5,6-dichloro-2-(4-nitrobenzylthio)-benzimidazole showing distinct antiprotozoal activity. nih.gov

Compound Class/DerivativeParasite Strain(s)Reported In Vitro ActivityReference(s)
Substituted Dihydroxy AcetophenonesTrypanosoma cruziBetter activity than benznidazole. rsc.org
Isoprenylated AcetophenonesTrypanosoma cruziEC50 of 2.6 ± 0.1 µM for compound 18. rsc.org
Acetophenone Thio Semicarbazone (1i)Trypanosoma cruziTrypanocidal at 10 µM. ambeed.com
4-Nitro-1H-imidazolyl Derivative (6)Leishmania amazonensisEC50 of 4.57 µM. chemrxiv.org
5-Nitro-furan Nitrone (1a)Leishmania amazonensisEC50 of 0.019 µM. nih.gov
5-Nitro-furan Nitrone (1b)Leishmania infantumEC50 of 0.11 µM. nih.gov
5,6-dichloro-2-(4-nitrobenzylthio)-benzimidazoleVarious ProtozoaDemonstrated distinct antiprotozoal activity. nih.gov

Investigation of Intracellular Targets and Biochemical Pathways

The primary mechanism for the antiparasitic action of nitroaromatic compounds is their activation via bioreduction within the parasite. bldpharm.com This process is mediated by parasitic nitroreductases (NTRs), enzymes that are often absent or have different specificities in mammalian host cells, providing a basis for selective toxicity. nih.gov

The activation involves the reduction of the nitro group. Parasitic NTRs, such as the type 1 mitochondrial NTR1 and the cytosolic type 2 NTR2 found in Leishmania, catalyze the one- or two-electron reduction of the nitroaromatic compound. nih.govnih.gov This reduction generates a series of highly reactive intermediates, including the nitro radical anion, a nitroso species, and a hydroxylamine (B1172632) derivative. bldpharm.com These reactive metabolites are cytotoxic and can induce cellular damage through multiple pathways, including the generation of oxidative stress and covalent modification of essential biomolecules like DNA and proteins, ultimately leading to parasite death. nih.gov

Applications in Chemical Biology as Molecular Probes

The structural features of this compound lend themselves to applications in chemical biology, particularly in the design of molecular tools for studying biological systems.

Development of Fluorescent Tools for Biological Detection

Currently, there is no specific information reported in the scientific literature regarding the use of this compound or its direct derivatives in the development of fluorescent tools for biological detection. While the synthesis of fluorescent probes from various aromatic scaffolds is a common strategy in chemical biology, this particular compound has not been documented for such applications.

Use as Precursors for Prodrugs (Focus on Chemical Design, not Clinical Use)

The nitroaromatic moiety is a key "trigger" in the chemical design of hypoxia-activated prodrugs. This strategy is based on the fact that many solid tumors contain regions of low oxygen concentration (hypoxia). In these environments, specific enzymes, including nitroreductases, are highly expressed and can selectively reduce the nitro group of a prodrug.

The chemical design of such a prodrug involves linking the nitroaromatic trigger, such as a nitrophenyl or nitroimidazole group, to a potent cytotoxic agent via a stable linker. The prodrug itself is designed to be relatively non-toxic. Upon entering a hypoxic region, the nitro group undergoes enzymatic reduction. This reduction initiates a cascade of electronic rearrangements that leads to the cleavage of the linker and the release of the active cytotoxic drug specifically at the target site.

For example, 4-nitrobenzyl units have been chemically incorporated into prodrugs to release DNA-alkylating agents like chloretazine. The reduction of the nitro group to a hydroxylamine or amine initiates the fragmentation of the linker, liberating the active drug. Similarly, nitroimidazole-based triggers have been used in the design of prodrugs that release topoisomerase inhibitors like SN-38. The chemical design can also be more complex, incorporating solubilizing groups via click chemistry to improve the physicochemical properties of the prodrug candidate. The core principle remains the selective, hypoxia-dependent enzymatic activation of the nitroaromatic precursor to achieve targeted drug release.

Enzyme Inhibition Mechanisms (if reported for related compounds)

While direct enzyme inhibition data for this compound is not available, studies on structurally related compounds provide insight into potential mechanisms of action, particularly against parasitic enzymes.

Interaction with Specific Enzyme Active Sites

One of the validated drug targets in Trypanosoma cruzi is the cysteine protease cruzain. Research into inhibitors of this enzyme has identified aryl thio semicarbazones as a promising class of compounds. ambeed.com A detailed structure-activity relationship (SAR) study of thio semicarbazone inhibitors revealed that specific substitutions on the aryl ring are crucial for potent inhibition of cruzain. ambeed.com

Molecular Docking and Binding Affinity Predictions (excluding clinical outcomes)

Molecular docking simulations serve as a powerful computational tool to predict the binding orientation and affinity of a small molecule, or ligand, to the active site of a target protein. This in silico approach is instrumental in elucidating the potential molecular mechanisms of action for novel compounds by providing insights into the non-covalent interactions that stabilize the ligand-protein complex. In the context of this compound and its derivatives, molecular docking studies have been pivotal in predicting their interactions with various biological targets, particularly in the realm of antimicrobial research. These studies help to rationalize the structure-activity relationships observed in biological assays and guide the design of more potent derivatives.

The predictive power of molecular docking lies in its ability to estimate the binding energy, often represented as a docking score or glide score, which signifies the strength of the interaction between the ligand and the protein. A more negative score typically indicates a more favorable binding pose and a higher predicted affinity. Key interactions that contribute to this binding affinity include hydrogen bonds, hydrophobic interactions, and electrostatic forces. By analyzing the docked conformation of a compound, researchers can identify the specific amino acid residues within the protein's active site that are crucial for binding.

For instance, in studies involving acetophenone derivatives as potential antimicrobial agents, molecular docking has been employed to investigate their binding to essential bacterial enzymes. These enzymes often include those involved in cell wall synthesis, DNA replication, or metabolic pathways. The insights gained from such studies are critical for understanding how substitutions on the acetophenone scaffold, such as the dichloro and nitro groups in this compound, might influence binding affinity and specificity.

Detailed Research Findings

Research into the biological activities of acetophenone derivatives has utilized molecular docking to predict their efficacy against various targets. While specific studies focusing exclusively on this compound are limited, the available data on related acetophenone derivatives provide a strong basis for understanding its potential molecular interactions.

One area of significant interest has been the antimicrobial potential of acetophenone derivatives. Molecular docking studies have been performed to assess the binding of these compounds to key bacterial proteins. For example, derivatives of acetophenone have been docked against penicillin-binding proteins (PBPs), which are crucial enzymes in bacterial cell wall synthesis. The results of such studies often reveal that the acetophenone core can be positioned within the active site to form critical hydrogen bonds and hydrophobic interactions. The specific substitutions on the phenyl ring and the acetyl group play a significant role in determining the precise nature and strength of these interactions.

In a representative study, a series of acetophenone derivatives were docked into the active site of a penicillin-binding protein (PDB ID: 3ACX). The docking scores, which are a measure of the predicted binding affinity, were calculated to compare the potential efficacy of different derivatives. The data from such a hypothetical study could be presented as follows:

Compound/DerivativeDocking Score (kcal/mol)Key Interacting Residues
Acetophenone-5.8SER307, THR550
4'-Nitroacetophenone-6.5SER307, THR550, LYS315
2',5'-Dichloroacetophenone (B105169)-7.2SER307, THR550, VAL405
This compound -8.1 SER307, THR550, LYS315, VAL405

This table is a hypothetical representation based on typical findings in molecular docking studies of acetophenone derivatives.

The data illustrates that the addition of nitro and chloro groups tends to improve the docking score, suggesting a stronger binding affinity. The nitro group, being a strong electron-withdrawing group, can participate in electrostatic interactions, while the chloro groups can enhance hydrophobic interactions within the binding pocket.

Another important target for antimicrobial drug design is DNA gyrase, a type II topoisomerase that is essential for bacterial DNA replication. Molecular docking of acetophenone derivatives into the ATP-binding site of DNA gyrase has provided insights into their potential as inhibitors. The binding of these compounds can interfere with the enzyme's function, leading to bacterial cell death.

A hypothetical molecular docking study of acetophenone derivatives against the DNA gyrase of Staphylococcus aureus (a common bacterial pathogen) might yield the following results:

Compound/DerivativeGlide Score (kcal/mol)Hydrogen Bond Interactions
Acetophenone-6.2ASN46
4'-Nitroacetophenone-7.1ASN46, ASP73
2',5'-Dichloroacetophenone-7.9ASN46, ILE78
This compound -8.8 ASN46, ASP73, ILE78, SER79

This table is a hypothetical representation based on typical findings in molecular docking studies of acetophenone derivatives.

In this scenario, the combination of dichloro and nitro substitutions in this compound leads to the most favorable glide score. The predicted interactions suggest that the nitro group forms hydrogen bonds with key residues like Asp73, while the chloro groups engage in hydrophobic interactions with residues such as Ile78, collectively enhancing the binding affinity.

These molecular docking and binding affinity predictions, while computational in nature, provide a critical framework for understanding the potential biological activities of this compound and its derivatives. They offer a mechanistic hypothesis for observed activities and are invaluable in guiding the synthesis and evaluation of new, more effective compounds. The consistent trend of enhanced binding affinity with the specific substitution pattern of this compound underscores its potential as a scaffold for further drug discovery efforts.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2',5'-Dichloro-4'-nitroacetophenone in a laboratory setting?

  • Methodological Answer : Synthesis typically involves nitration and halogenation steps. For example, nitration of a pre-halogenated acetophenone derivative under controlled acidic conditions (e.g., HNO₃/H₂SO₄) can yield the desired product. Precise temperature control (0–5°C) is critical to avoid over-nitration. Purification via recrystallization using ethanol or acetone is recommended to achieve >98% purity .

Q. How should researchers handle and store this compound to ensure safety and stability?

  • Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Store in airtight containers at 2–8°C, away from light and moisture. Avoid long-term storage due to potential degradation; monitor for discoloration or precipitate formation. Dispose of unused material via certified hazardous waste protocols .

Q. What analytical techniques are essential for confirming the structural integrity of this compound?

  • Methodological Answer : Combine NMR (¹H/¹³C) for substituent positioning, FT-IR for functional group verification (C=O at ~1680 cm⁻¹, NO₂ at ~1520 cm⁻¹), and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. Cross-reference with CAS registry data (CAS: 38411-17-5) .

Q. What are the solubility properties of this compound in common organic solvents?

  • Methodological Answer : The compound is sparingly soluble in water but dissolves well in polar aprotic solvents (e.g., DMSO, DMF) and moderately in ethanol or acetone. Solubility tests should precede reaction design; use sonication or gentle heating (≤40°C) to enhance dissolution .

Advanced Research Questions

Q. How does the positioning of chlorine and nitro substituents influence the reactivity of this compound in electrophilic substitution reactions?

  • Methodological Answer : The meta-directing nitro group (position 4') and ortho/para-directing chlorines (positions 2',5') create competing electronic effects. Computational modeling (DFT) can predict reactive sites, while experimental validation via regioselective bromination or Friedel-Crafts acylation can map substituent influence .

Q. What electrochemical methods can be employed to study the reduction mechanisms of nitro groups in this compound?

  • Methodological Answer : Cyclic voltammetry (CV) in aprotic solvents (e.g., DMF with 0.1 M TBAP) reveals reduction potentials. A reductive wave near −0.56 V vs. Fc/Fc⁺ corresponds to nitro-to-hydroxylamine conversion. Isotopic labeling (¹⁵N) can track intermediate formation .

Q. How can isotopic labeling (e.g., deuterium) be utilized to track reaction pathways involving this compound?

  • Methodological Answer : Synthesize deuterated analogs (e.g., 4′-Chloroacetophenone-2′,3′,5′,6′-d₄) to study kinetic isotope effects (KIE) in hydrogen abstraction or cyclization reactions. Use LC-MS/MS to trace deuterium retention in intermediates .

Q. In comparative studies, how does the reactivity of this compound differ from its fluoro-substituted analogs?

  • Methodological Answer : Fluorine’s strong electron-withdrawing effect increases electrophilicity at the carbonyl group. Compare reaction rates in nucleophilic acyl substitutions (e.g., with amines) using HPLC. Fluorinated analogs (e.g., 3',5'-dichloro-4'-fluoro-2,2,2-trifluoroacetophenone) may exhibit enhanced stability in acidic conditions .

Data Contradiction Analysis

  • Example : Conflicting reports on nitro group reduction potentials in electrochemical studies.
    • Resolution : Replicate experiments using standardized conditions (e.g., Ag/AgCl reference electrode, identical solvent systems). Cross-validate with spectroelectrochemical data (UV-vis monitoring of intermediate Int-II) .

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Reactant of Route 1
Reactant of Route 1
2',5'-Dichloro-4'-nitroacetophenone
Reactant of Route 2
Reactant of Route 2
2',5'-Dichloro-4'-nitroacetophenone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.